2-[[2-(2-Hydroxyethoxy)phenyl]methylidene]propanedinitrile
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Overview
Description
2-[[2-(2-Hydroxyethoxy)phenyl]methylidene]propanedinitrile is an organic compound with the molecular formula C12H10N2O2. This compound is known for its unique chemical structure, which includes a hydroxyethoxy group attached to a phenyl ring, and a propanedinitrile moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2-Hydroxyethoxy)phenyl]methylidene]propanedinitrile typically involves the reaction of 2-(2-hydroxyethoxy)benzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(2-Hydroxyethoxy)phenyl]methylidene]propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[[2-(2-Hydroxyethoxy)phenyl]methylidene]propanedinitrile is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[[2-(2-Hydroxyethoxy)phenyl]methylidene]propanedinitrile involves its interaction with specific molecular targets. The hydroxyethoxy group allows for hydrogen bonding and other interactions with biological molecules, while the nitrile groups can participate in various chemical reactions. These interactions can affect cellular pathways and lead to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone
- 2-[[2-(2-Hydroxyethoxy)phenyl]methylidene]malononitrile
Uniqueness
2-[[2-(2-Hydroxyethoxy)phenyl]methylidene]propanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields of research and industry.
Properties
IUPAC Name |
2-[[2-(2-hydroxyethoxy)phenyl]methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-8-10(9-14)7-11-3-1-2-4-12(11)16-6-5-15/h1-4,7,15H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZVHKCQUHCUAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C#N)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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